3,4-Dimethoxy-2-nitrobenzoic acid

Quality Control Identity Testing Melting Point

Sourcing the correct 2-nitro isomer is critical for endothelin antagonist and P-glycoprotein probe synthesis; the more common 6-nitro isomer causes regioisomeric mismatch and synthesis failure. 3,4-Dimethoxy-2-nitrobenzoic acid (CAS 79025-28-8) provides the validated entry point for benzothiazine-1,1-dioxide scaffold construction. Batch identity is verified by melting point (200-202 °C) and HPLC purity before scale-up. • Direct precursor to 2-amino-3,4-dimethoxybenzoic acid via Pd/C hydrogenation • Enables synthesis of 1,2-benzothiazine-1,1-dioxide endothelin receptor antagonists • Isomer-specific MP 200-202 °C distinguishes from 6-nitro isomer (MP 195-197 °C)

Molecular Formula C9H9NO6
Molecular Weight 227.17 g/mol
CAS No. 79025-28-8
Cat. No. B1586015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethoxy-2-nitrobenzoic acid
CAS79025-28-8
Molecular FormulaC9H9NO6
Molecular Weight227.17 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])OC
InChIInChI=1S/C9H9NO6/c1-15-6-4-3-5(9(11)12)7(10(13)14)8(6)16-2/h3-4H,1-2H3,(H,11,12)
InChIKeyQZYYEGRMWJAHBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dimethoxy-2-nitrobenzoic Acid: Identity and Procurement


3,4-Dimethoxy-2-nitrobenzoic acid (synonym: 2-nitroveratric acid) is a trisubstituted nitrobenzoic acid derivative (C₉H₉NO₆, MW 227.17) belonging to the class of electron-rich aromatic nitro compounds . It contains a carboxylic acid group at position 1, a nitro group at position 2, and methoxy groups at positions 3 and 4 of the benzene ring [1]. The compound is primarily employed as a key intermediate in multi-step organic syntheses, most notably for constructing 1,2-benzothiazine-1,1-dioxide-based endothelin receptor antagonists [2]. Commercially, it is supplied as a crystalline solid with a purity specification ranging from ≥95% to 98% (HPLC) depending on the vendor [1].

1 Multi-step organic synthesis intermediate
2 Benzothiazine-1,1-dioxide scaffold construction
3 Crystalline solid, purity specification review required

3,4-Dimethoxy-2-nitrobenzoic Acid: Isomer Substitution Risks


The most chemically similar analog, 4,5-dimethoxy-2-nitrobenzoic acid (CAS 4998-07-6, also described as 3,4-dimethoxy-6-nitrobenzoic acid or 6-nitroveratric acid), shares an identical molecular formula and nearly identical molecular weight (227.17 g/mol) yet differs critically in the ring position of the nitro group . This subtle positional shift – from the 2-position (adjacent to the carboxylic acid, with methoxy groups at C3/C4) to the 6-position (methoxy groups at C4/C5) – alters the electronic environment of the aromatic ring and steric accessibility around the carboxyl group. Consequently, direct nitration of veratric acid derivatives yields predominantly the 6-nitro isomer under standard conditions [1], meaning that the 2-nitro isomer requires distinct synthetic strategies and is not freely interchangeable in established synthetic routes. Substitution without rigorous isomer verification introduces uncontrolled reactivity in downstream transformations such as catalytic reduction, decarboxylative coupling, and cyclization, risking synthesis failure or formation of incorrect final compounds.

Positional Isomer
Target: 2-nitro isomer (CAS 79025-28-8)
6-nitro isomer (CAS 4998-07-6) shares formula but differs in nitro position
Risk Steric and electronic environment changes may alter downstream reactivity in reduction and cyclization steps
Risk Standard nitration favors 6-nitro isomer; 2-nitro requires distinct synthetic strategies, limiting direct replacement

3,4-Dimethoxy-2-nitrobenzoic Acid: Isomer Differentiation


Melting Point: 2-Nitro vs. 6-Nitro Isomer Differentiation

3,4-Dimethoxy-2-nitrobenzoic acid exhibits a melting point of 200–202 °C , whereas its closest positional isomer, 4,5-dimethoxy-2-nitrobenzoic acid (the 6-nitro isomer), melts at 195–197 °C [1]. This 5 °C differential provides a simple, low-cost identity verification test that can distinguish between the two isomers at the point of receipt without requiring chromatographic analysis.

Melting Point
Cross-study comparable
200–202 °C (Target) vs 195–197 °C (6-nitro isomer)
Supports rapid identity verification at receipt
Capillary method; 5 °C differential may detect isomer contamination
Quality Control Identity Testing Melting Point

Nitration Regioselectivity: 6-Nitro Isomer Predominates

Direct nitration of methyl 3,4-dimethoxybenzoate (veratric acid methyl ester) with nitric acid yields the 6-nitro product (corresponding to 4,5-dimethoxy-2-nitrobenzoic acid) as the predominant or exclusive isolable product [1]. In contrast, the 2-nitro isomer (target compound) is not obtained as the major product under these standard conditions, necessitating alternative synthetic approaches or controlled nitration of protected precursors. This regiochemical outcome has been rationalized by a coordination mechanism favoring electrophilic attack at the 6-position [1].

Nitration Regioselectivity
Class-level inference
6-nitro isomer is predominant product from methyl 3,4-dimethoxybenzoate
2-nitro synthesis is non-trivial; supplier batch isomer purity documentation is critical
Exact isomer ratio not reported; data to verify
Regioselective Synthesis Nitration Isomer Ratio

Pharmaceutical Utility: Endothelin Antagonist vs. Prazosin

3,4-Dimethoxy-2-nitrobenzoic acid is documented as intermediate (I) in the literature synthesis of substituted benzothiazine-1,1-dioxide endothelin receptor antagonists [1]. In this route, the compound undergoes esterification (methyl iodide, Cs₂CO₃) followed by Pd/C hydrogenation to yield the 2-amino intermediate, which is elaborated through disulfide formation, cyclization with methyl glycinate, and further transformations to the bioactive 1,2-benzothiazine core [1]. In contrast, the positional isomer 4,5-dimethoxy-2-nitrobenzoic acid (6-nitroveratric acid) is primarily known as an intermediate for prazosin hydrochloride synthesis [2].

Pharmaceutical Route
Cross-study comparable
Target leads to endothelin antagonist scaffold; 6-nitro isomer is prazosin intermediate
Divergent final drug substance class; isomer choice determines pharmacological scaffold
No direct comparative yields reported
Pharmaceutical Intermediate Endothelin Antagonist Synthetic Route

Reduction Product Divergence: 2-Amino Isomer Profiles

Catalytic hydrogenation (H₂, Pd/C) of 3,4-dimethoxy-2-nitrobenzoic acid yields 2-amino-3,4-dimethoxybenzoic acid (CAS 5701-87-1), a compound reported to inhibit P-glycoprotein function and suppress growth of human cancer cells in vitro . Reduction of the positional isomer 4,5-dimethoxy-2-nitrobenzoic acid yields the corresponding 2-amino-4,5-dimethoxybenzoic acid, which possesses a different substitution pattern and consequently a distinct biological profile.

Reduction Product Profile
Class-level inference
2-amino-3,4-dimethoxybenzoic acid reported as P-gp inhibitor; 6-nitro reduction product has distinct profile
2-nitro isomer is mandatory precursor for specific amino acid scaffold screening
No direct biological comparison data available
Catalytic Reduction Amino Acid Derivative Bioactivity

3,4-Dimethoxy-2-nitrobenzoic Acid: Application Scenarios


ETA-Selective Endothelin Antagonist Synthesis

Procurement of 3,4-dimethoxy-2-nitrobenzoic acid (CAS 79025-28-8) is mandatory for any program replicating or extending the benzothiazine-1,1-dioxide endothelin antagonist scaffold described by Berryman et al. [1]. The compound serves as the entry point (intermediate I) in a validated multi-step route that proceeds through methyl ester formation, catalytic reduction to the 2-amino derivative, and subsequent disulfide/cyclization steps to the pharmacologically active core. Use of the positional isomer (CAS 4998-07-6) would produce a regioisomeric benzothiazine with uncharacterized receptor binding and selectivity. Incoming material should be identity-verified by melting point (expected 200–202 °C) and HPLC purity (≥95%) before committing to multi-gram scale synthesis [2].

Controlled Reduction to 2-Amino-3,4-dimethoxybenzoic Acid

For researchers designing P-glycoprotein-targeted probes or evaluating amino-benzoic acid scaffolds as chemotherapeutic sensitizers, 3,4-dimethoxy-2-nitrobenzoic acid provides the direct precursor to 2-amino-3,4-dimethoxybenzoic acid via Pd/C hydrogenation [1]. The amino group at position 2 (ortho to the carboxylic acid) enables further derivatization through amide bond formation or diazotization chemistry, while the 3,4-dimethoxy pattern modulates electron density on the ring. This specific substitution geometry is not accessible from the 6-nitro isomer, which would produce 2-amino-4,5-dimethoxybenzoic acid with altered hydrogen-bonding capacity and steric profile [2].

Melting Point as Isomer-Specific Identity Test

Given the demonstrated non-interchangeability of 2-nitro and 6-nitro isomers, quality control laboratories should implement melting point determination as a rapid, low-cost orthogonal identity test upon receipt of each batch. The target compound melts at 200–202 °C, while the 6-nitro isomer melts at 195–197 °C; a mixed melting point with authentic reference standard should show no depression [1][2]. This simple pharmacopoeial method can detect gross isomer mislabeling before more resource-intensive HPLC or NMR analyses are deployed.

Selective Synthesis Route for 2-Nitro Isomer

In process development for active pharmaceutical ingredients (APIs) containing a 2-amino-3,4-dimethoxybenzoyl fragment, the synthesis must start from the 2-nitro isomer rather than the more abundant 6-nitro isomer. Direct nitration of veratric acid predominantly yields the 6-nitro product [1], so scaling the 2-nitro isomer requires either specialized nitration protocols or purchase from qualified suppliers. When evaluating suppliers for kilogram-scale procurement, evidence of batch-to-batch isomer purity (e.g., HPLC traces showing absence of the 6-nitro isomer peak) is critical documentation [2].

Application
Selection Property
Validation Focus
ETA-Selective Antagonist Synthesis
Validated synthetic route intermediate
Melting point and HPLC purity verification
P-gp Probe Precursor Synthesis
Direct precursor to 2-amino-3,4-dimethoxybenzoic acid
Reduction product regioisomer identity confirmation
QC Identity Testing
Isomer-specific melting point range
Mixed melting point against reference standard
Selective 2-Nitro Isomer Supply
Non-standard nitration regioisomer
Batch-to-batch isomer purity documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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